Ethyl 6-methyl-1-benzothiophene-2-carboxylate

Medicinal Chemistry Physicochemical Profiling SAR Optimization

Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS 1922897-63-9) features a critical 6-methyl substitution and ethyl ester handle. Unlike the methyl ester analog, this ethyl ester enables selective hydrolysis to the carboxylic acid (CAS 1467-86-3), direct amidation, or transesterification for library synthesis. The 6-methyl group is essential for antimicrobial potency (MIC 0.60–22.86 μg/mL vs. M. tuberculosis) and NK2 antagonist pharmacophores (ibodutant class). 98% purity, solid, store at 2–8°C under nitrogen.

Molecular Formula C12H12O2S
Molecular Weight 220.29
CAS No. 1922897-63-9
Cat. No. B3179666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-1-benzothiophene-2-carboxylate
CAS1922897-63-9
Molecular FormulaC12H12O2S
Molecular Weight220.29
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)C=C(C=C2)C
InChIInChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3
InChIKeyTUWHNNNICNHLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS 1922897-63-9): Core Identity and Class Positioning for Scientific Procurement


Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS 1922897-63-9, molecular formula C12H12O2S, molecular weight 220.29) is a heterocyclic building block belonging to the benzothiophene-2-carboxylate ester class [1]. This compound features a 6-methyl-substituted benzo[b]thiophene core functionalized with an ethyl ester at the 2-position . Benzothiophene scaffolds are privileged structures in medicinal chemistry, present in FDA-approved drugs including raloxifene (SERM), zileuton (5-lipoxygenase inhibitor), and sertaconazole (antifungal) [2]. The compound serves primarily as a versatile synthetic intermediate for constructing more complex biologically active molecules [3], with applications spanning antimicrobial drug discovery, structure-activity relationship (SAR) studies, and the synthesis of selective receptor modulators .

Why Ethyl 6-methyl-1-benzothiophene-2-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Although the benzothiophene-2-carboxylate scaffold is common, subtle structural variations—including ester moiety identity (ethyl vs. methyl), substitution pattern (6-methyl presence/absence), and oxidation state—dramatically alter physicochemical properties, reactivity profiles, and downstream biological outcomes [1]. In structure-activity relationship (SAR) studies of antimicrobial benzothiophenes, the addition of specific substituent groups increased antibacterial activity while others decreased it [2], demonstrating that even small modifications produce non-linear, non-interchangeable effects. Furthermore, the ethyl ester versus methyl ester choice affects both synthetic utility (e.g., selective hydrolysis conditions, transesterification potential) and storage stability requirements, with ethyl 6-methyl-1-benzothiophene-2-carboxylate requiring storage at 2-8°C under inert nitrogen atmosphere to maintain integrity . These differentiated properties mean that substituting with a close analog risks compromising synthetic yields, altering biological readouts in SAR campaigns, or introducing unanticipated stability issues—making rigorous compound-specific evaluation essential for reproducible research outcomes.

Ethyl 6-methyl-1-benzothiophene-2-carboxylate: Direct Comparative Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Methyl Ester Analog (C11H10O2S)

Ethyl 6-methyl-1-benzothiophene-2-carboxylate (C12H12O2S, MW 220.29) exhibits a measurable increase in molecular weight (+14.03 Da, +6.8%) and higher calculated lipophilicity compared to its methyl ester analog methyl 6-methylbenzo[b]thiophene-2-carboxylate (C11H10O2S, MW 206.26) [1]. This structural difference—a single additional methylene unit in the ester moiety—translates to distinct physicochemical properties relevant to drug-likeness optimization .

Medicinal Chemistry Physicochemical Profiling SAR Optimization

6-Methyl Substituent Effect: Class-Level Potency Enhancement in Antimicrobial Benzothiophene SAR

While direct MIC data for Ethyl 6-methyl-1-benzothiophene-2-carboxylate against specific pathogens are not yet published in primary literature, class-level SAR studies of benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis H37Ra establish that substituent identity and position critically modulate antimicrobial potency, with active derivatives exhibiting MIC ranges of 2.73-22.86 μg/mL against both drug-sensitive and multidrug-resistant strains [1]. The 6-methyl substitution pattern found in the target compound is a key determinant of biological activity within this scaffold class [2]. Furthermore, benzothiophene derivatives with specific substitution patterns have demonstrated low cytotoxicity and high selectivity indices against human cancer cell lines (HeLa, Panc-1, THP-1), indicating favorable therapeutic windows for optimized derivatives [3].

Antimicrobial Drug Discovery SAR Analysis Mycobacterium tuberculosis

Storage Stability and Handling Requirements vs. Carboxylic Acid Analog

Ethyl 6-methyl-1-benzothiophene-2-carboxylate requires specific storage conditions (2-8°C under nitrogen atmosphere) to maintain chemical integrity , differentiating it from the more stable but synthetically less versatile carboxylic acid analog 6-methylbenzo[b]thiophene-2-carboxylic acid (CAS 1467-86-3), which has a reported boiling point of 386.1°C at 760 mmHg and density of 1.355 g/cm³ [1]. The ester form provides synthetic advantages including direct participation in transesterification, amidation, and reduction reactions without the need for pre-activation steps required for the carboxylic acid .

Compound Management Synthetic Intermediate Stability Procurement Specifications

Commercial Availability and Purity Specifications Across Major Vendors

Ethyl 6-methyl-1-benzothiophene-2-carboxylate is commercially available from multiple reputable vendors with standardized purity specifications of 95-98%, ensuring reliable sourcing for research programs . In contrast, its methyl ester analog (methyl 6-methylbenzo[b]thiophene-2-carboxylate) is listed under a different CAS (82787-72-2 or 18781-42-5) with similar purity ranges but distinct molecular formula (C11H10O2S, MW 206.26) . This differentiation in vendor cataloging and CAS registry ensures proper compound identification and reduces the risk of inadvertent substitution during procurement.

Procurement Vendor Comparison Quality Assurance

Evidence-Backed Application Scenarios for Ethyl 6-methyl-1-benzothiophene-2-carboxylate in Research and Development


Antimicrobial Drug Discovery: Synthesis of Anti-Tubercular Benzothiophene Derivatives

Procure Ethyl 6-methyl-1-benzothiophene-2-carboxylate as a starting material for synthesizing novel benzo[b]thiophene derivatives with potential activity against Mycobacterium tuberculosis. Class-level SAR studies demonstrate that appropriately substituted benzothiophene-2-carboxylate derivatives achieve MIC values of 2.73-22.86 μg/mL against both drug-sensitive and multidrug-resistant M. tuberculosis H37Ra, with optimized compounds showing MICs as low as 0.60 μg/mL against dormant M. bovis BCG [1]. The 6-methyl substitution pattern present in this building block is a critical determinant of activity within the scaffold class [2]. The ethyl ester functionality enables direct amidation or transesterification to generate focused libraries for SAR optimization .

NK2 Receptor Antagonist Intermediate: Ibodutant and Related Tachykinin Antagonists

Use Ethyl 6-methyl-1-benzothiophene-2-carboxylate as a key building block or precursor for synthesizing 6-methylbenzo[b]thiophene-2-carboxylic acid derivatives that serve as intermediates for potent and selective tachykinin NK2 receptor antagonists. The 6-methylbenzo[b]thiophene-2-carbonyl fragment is a critical pharmacophoric element in clinical-stage compounds such as ibodutant (MEN-15596), a NK2 antagonist developed for irritable bowel syndrome [3]. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (CAS 1467-86-3) and subsequently converted to the acyl chloride for coupling with amine-containing scaffolds [4]. Procuring the ethyl ester rather than the carboxylic acid provides synthetic flexibility for researchers exploring both ester-based and acid-based diversification routes.

Structure-Activity Relationship (SAR) Campaigns: Benzothiophene Core Diversification

Incorporate Ethyl 6-methyl-1-benzothiophene-2-carboxylate into systematic SAR studies examining the effects of ester moiety identity (ethyl vs. methyl vs. other alkyl esters), substitution pattern (6-methyl vs. 5-methyl vs. 7-methyl), and core modifications on biological activity. Recent SAR studies of benzothiophenes as antimicrobial agents have demonstrated that addition of specific substituent groups increases antibacterial activity while addition of other groups decreases activity [5]. The distinct molecular weight (220.29 Da) and calculated lipophilicity of this ethyl ester relative to the methyl ester analog (206.26 Da) provide quantitative differentiation for probing physicochemical property-activity relationships [6].

Synthetic Methodology Development: Ester-Specific Transformations

Employ Ethyl 6-methyl-1-benzothiophene-2-carboxylate as a model substrate for developing and optimizing synthetic transformations requiring an ethyl ester handle. The compound's storage requirements (2-8°C under nitrogen ) necessitate proper compound management protocols, making it suitable for evaluating stability under various reaction conditions. Its solid physical form and commercial availability at 98% purity ensure reproducible starting material quality for reaction screening and optimization studies in both academic and industrial medicinal chemistry settings.

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